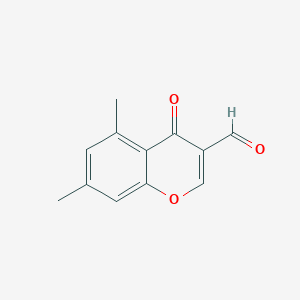

5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Description

Properties

IUPAC Name |

5,7-dimethyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7-3-8(2)11-10(4-7)15-6-9(5-13)12(11)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKCOCQJKGTQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C(C2=O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334834 | |

| Record name | 5,7-Dimethylchromone-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-76-8 | |

| Record name | 5,7-Dimethylchromone-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde, a valuable building block in medicinal chemistry. The chromone scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities.[1] This document outlines a detailed experimental protocol for the synthesis of the title compound via the Vilsmeier-Haack reaction and discusses its key characterization data.

Synthesis

The most efficient and widely used method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[2] This one-pot reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic precursor.[3][4] In the case of this compound, the starting material is 2'-hydroxy-4',6'-dimethylacetophenone.

The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which then reacts with the 2'-hydroxy-4',6'-dimethylacetophenone. A double formylation, intramolecular cyclization, and subsequent dehydration yield the final 3-formylchromone product.[2]

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is adapted from established procedures for the synthesis of substituted 3-formylchromones.[2]

Materials:

-

2'-hydroxy-4',6'-dimethylacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Ethanol

-

Acetic acid

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Calcium chloride guard tube

-

Magnetic stirrer with heating plate

-

Ice-water bath

-

Vacuum filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (15 mL). Cool the flask in an ice-water bath with continuous stirring. Slowly add phosphorus oxychloride (5 mL) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C. After the addition is complete, stir the resulting mixture at approximately 50°C for 1 hour to ensure the complete formation of the pink formylating complex (Vilsmeier reagent).[2]

-

Reaction with Substrate: Dissolve 2'-hydroxy-4',6'-dimethylacetophenone (0.05 mol) in a minimal amount of DMF. Add this solution dropwise with vigorous stirring to the freshly prepared Vilsmeier reagent, maintaining the temperature below 20°C.[2]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, and then let it stand overnight. The mixture may become a thick mass.[2]

-

Workup and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (approximately 400 g) with vigorous stirring. A yellow solid precipitate will form. Continue stirring for 1-2 hours to ensure complete precipitation.[2]

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Dry the crude solid. Recrystallize the product from an ethanol:acetic acid mixture (1:1 ratio) to obtain pure, light yellow crystals of this compound.[1][2]

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques, including melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 143-151 °C | [1] |

| Purity (by HPLC) | ≥ 97% | [1] |

Spectroscopic Data

Note: Specific experimental spectra for this compound are not widely available in the cited literature. The following data are expected values based on the analysis of closely related 3-formylchromone derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic, vinylic, aldehydic, and methyl protons.

-

Aldehyde proton (-CHO): A singlet is expected around δ 10.0-10.2 ppm.

-

H-2 proton: A singlet for the proton at the 2-position of the chromone ring is anticipated in the range of δ 8.5-9.0 ppm.

-

Aromatic protons (H-6 and H-8): Two singlets are expected for the aromatic protons, likely between δ 7.0 and 8.0 ppm.

-

Methyl protons (-CH₃): Two distinct singlets for the two methyl groups at positions 5 and 7 are expected, typically in the region of δ 2.4-2.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Aldehyde carbonyl (CHO): ~185-195 ppm

-

Chromone carbonyl (C-4): ~175-180 ppm

-

C-2 and C-3: ~155-165 ppm and ~115-125 ppm, respectively.

-

Aromatic carbons: Signals for the aromatic carbons are expected in the region of ~110-160 ppm.

-

Methyl carbons: Signals for the methyl carbons should appear in the upfield region, around ~20-25 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[3]

-

C=O stretching (aldehyde): A strong absorption band is expected around 1690-1710 cm⁻¹.

-

C=O stretching (ketone in pyrone ring): A strong absorption band is expected in the range of 1630-1660 cm⁻¹.[3]

-

C=C stretching (aromatic and pyrone ring): Absorption bands in the region of 1450-1600 cm⁻¹.

-

C-H stretching (aromatic and aldehydic): Signals typically appear around 2800-3100 cm⁻¹.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 202, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns for 3-formylchromones involve the loss of CO (m/z = 174) and the formyl radical (CHO, m/z = 173).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and the key relationships between the components.

Caption: Vilsmeier-Haack Synthesis of this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its expected characterization data. The Vilsmeier-Haack reaction is a reliable method for obtaining this valuable chromone derivative. The information presented herein is intended to support researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development in their efforts to synthesize and utilize this and similar compounds for further research and application.

References

Spectroscopic and Synthetic Profile of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde (CAS No: 62484-76-8). Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents a detailed, predicted spectroscopic profile based on the analysis of structurally related compounds. A standard experimental protocol for its synthesis via the Vilsmeier-Haack reaction is also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectral characteristics of chromone backbones and the influence of methyl and carbaldehyde substituents as observed in analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | ~8.5 | Singlet | - | Deshielded proton adjacent to the ether oxygen and formyl group. |

| H-6 | ~6.9 | Singlet | - | Aromatic proton between two methyl groups. |

| H-8 | ~7.1 | Singlet | - | Aromatic proton. |

| CHO | ~10.2 | Singlet | - | Aldehydic proton. |

| 5-CH₃ | ~2.4 | Singlet | - | Methyl group protons at position 5. |

| 7-CH₃ | ~2.4 | Singlet | - | Methyl group protons at position 7. |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~158 | Olefinic carbon adjacent to oxygen. |

| C-3 | ~120 | Olefinic carbon bearing the formyl group. |

| C-4 | ~175 | Carbonyl carbon. |

| C-4a | ~155 | Quaternary aromatic carbon. |

| C-5 | ~140 | Quaternary aromatic carbon bearing a methyl group. |

| C-6 | ~120 | Aromatic CH. |

| C-7 | ~145 | Quaternary aromatic carbon bearing a methyl group. |

| C-8 | ~118 | Aromatic CH. |

| C-8a | ~125 | Quaternary aromatic carbon. |

| CHO | ~188 | Aldehydic carbonyl carbon. |

| 5-CH₃ | ~21 | Methyl carbon. |

| 7-CH₃ | ~21 | Methyl carbon. |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aldehyde) | 2850-2750 | Medium |

| C=O (ketone) | 1650-1630 | Strong |

| C=O (aldehyde) | 1700-1680 | Strong |

| C=C (aromatic) | 1600-1450 | Medium-Strong |

| C-O (ether) | 1250-1200 | Strong |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 202.06 | Molecular ion |

| [M-H]⁺ | 201.05 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 173.06 | Loss of the formyl group |

| [M-CO]⁺ | 174.07 | Loss of carbon monoxide |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic or heterocyclic ring.

Synthesis of this compound via Vilsmeier-Haack Reaction

Starting Material: 2'-Hydroxy-4',6'-dimethylacetophenone

Reagents:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-cold water

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF over a period of 30 minutes, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent (a yellow to orange solid) will be observed.

-

After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour.

-

To this, add a solution of 2'-hydroxy-4',6'-dimethylacetophenone (1 equivalent) in a minimum amount of anhydrous DMF.

-

Heat the reaction mixture to 60-70 °C and maintain it at this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

The solid product that precipitates out is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford this compound as a crystalline solid.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.

Caption: Synthetic and analytical workflow for this compound.

Mass Spectrometry of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry and drug discovery. This document outlines the expected mass spectral data, proposes a detailed fragmentation pathway, and provides a comprehensive experimental protocol for its analysis.

Introduction

This compound belongs to the chromone class of heterocyclic compounds, which are known for their diverse biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such novel compounds. This guide focuses on the electron ionization mass spectrometry (EI-MS) of the title compound, providing researchers with the necessary information for its identification and further investigation.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides significant structural information. The key quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in the table below. This data is based on the expected fragmentation of the molecule under standard EI-MS conditions.

| m/z | Relative Abundance (%) | Proposed Ion Identity |

| 202 | 100 | [M]⁺˙ (Molecular Ion) |

| 201 | 95 | [M-H]⁺ |

| 174 | 40 | [M-CO]⁺˙ |

| 173 | 85 | [M-CHO]⁺ |

| 145 | 30 | [M-CO-CHO]⁺ |

| 118 | 25 | [C₈H₆O]⁺˙ |

| 91 | 15 | [C₇H₇]⁺ |

Experimental Protocol

A detailed methodology for the mass spectrometry analysis of this compound is provided below.

3.1. Sample Preparation

-

Purification: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Dissolve the purified compound in a volatile organic solvent such as methanol, acetone, or ethyl acetate.

-

Concentration: Prepare a dilute solution of the analyte, typically in the range of 10-100 µg/mL.

3.2. Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source is recommended.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[1]

-

Ion Source Temperature: 200-250 °C.

-

Inlet System: A direct insertion probe or a gas chromatograph can be used for sample introduction. For direct insertion, the probe should be heated to volatilize the sample.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.

-

Scan Range: m/z 40-400 to ensure the detection of the molecular ion and all significant fragments.

3.3. Data Acquisition and Analysis

-

Acquire the mass spectrum of the sample.

-

Obtain a background spectrum by running a blank (solvent only).

-

Subtract the background spectrum from the sample spectrum to obtain the clean mass spectrum of the analyte.

-

Identify the molecular ion peak and the major fragment ions.

-

Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

4.2. Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is proposed to proceed through several key pathways, primarily initiated by the loss of a hydrogen atom, a formyl radical, or carbon monoxide. A significant fragmentation route for chromones is the retro-Diels-Alder (RDA) reaction.

This proposed pathway highlights the major fragmentation routes that are consistent with the principles of mass spectrometry for aromatic and heterocyclic compounds. The initial loss of a hydrogen radical or a formyl radical is common for aromatic aldehydes.[2][3][4] The subsequent loss of carbon monoxide is a characteristic fragmentation of the chromone ring system. The retro-Diels-Alder reaction is a key fragmentation pathway for cyclic systems containing a double bond, leading to the formation of a diene and a dienophile.[5][6][7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. GCMS Section 6.11.4 [people.whitman.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Studies in mass spectrometry—XV: Retro‐diels‐alder fragmentation and double hydrogen migration in some polycyclic diketones | Semantic Scholar [semanticscholar.org]

physical and chemical properties of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a substituted chromone derivative with potential applications in medicinal chemistry and drug discovery. The chromone scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and purification. Furthermore, this guide explores its potential biological activities and involvement in key signaling pathways, supported by visual diagrams to facilitate understanding of its mechanism of action.

Chemical and Physical Properties

This compound, also known as 5,7-dimethylchromone-3-carboxaldehyde, is a solid organic compound. Its core structure consists of a chromone ring system with methyl groups at positions 5 and 7, and a carbaldehyde group at position 3.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 5,7-Dimethylchromone-3-carboxaldehyde, 5,7-Dimethyl-3-formylchromone | [1] |

| CAS Number | 62484-76-8 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Melting Point | 145-147 °C | [1] |

| Boiling Point | 370.4 ± 42.0 °C (Predicted) | N/A |

| Solubility | Data not available | N/A |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | Chemical shifts (ppm) for aromatic protons, methyl protons, the aldehydic proton, and the proton at position 2 of the chromone ring are expected. Specific shifts would require computational prediction. |

| ¹³C NMR | Chemical shifts (ppm) for the carbonyl carbon, aldehydic carbon, aromatic carbons, methyl carbons, and other carbons of the chromone ring are expected. Specific shifts would require computational prediction. |

| Infrared (IR) | Characteristic peaks for C=O stretching (ketone and aldehyde), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching are anticipated. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 202. Fragmentation patterns would likely involve the loss of CO, CHO, and methyl groups. |

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, and it is the primary method for synthesizing 3-formylchromones from the corresponding 2-hydroxyacetophenones.

Workflow for the Synthesis of this compound

References

The Discovery of Novel Dimethyl-Substituted Chromone-3-Carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone (4H-1-benzopyran-4-one) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The strategic introduction of substituents onto the chromone ring allows for the fine-tuning of these biological properties. Among these, chromone-3-carbaldehydes are particularly valuable intermediates due to the reactivity of the aldehyde group, which serves as a handle for further molecular elaboration. This technical guide focuses on the discovery and synthesis of novel dimethyl-substituted chromone-3-carbaldehydes, a class of compounds with significant potential for the development of new therapeutic agents.

The primary route for the synthesis of these compounds is the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic systems.[1][2][3][4] This guide will provide a comprehensive overview of the synthetic methodologies, quantitative data for key dimethyl-substituted isomers, and detailed experimental protocols.

General Synthetic Approach: The Vilsmeier-Haack Reaction

The synthesis of dimethyl-substituted chromone-3-carbaldehydes is most commonly achieved through the Vilsmeier-Haack formylation of the corresponding dimethyl-substituted 2-hydroxyacetophenones.[1] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF).[2][3][4]

The mechanism proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich aromatic ring of the 2-hydroxyacetophenone then attacks this reagent, leading to formylation and subsequent cyclization to form the chromone ring system.[5]

Below is a generalized workflow for the synthesis of these target compounds.

Caption: General workflow for the synthesis of dimethyl-substituted chromone-3-carbaldehydes.

Quantitative Data of Synthesized Compounds

The following tables summarize the available quantitative data for several synthesized dimethyl-substituted chromone-3-carbaldehydes. Data for a broader range of isomers is still under investigation.

Table 1: Synthesis and Physicochemical Properties

| Compound Name | Starting Material | Yield (%) | Melting Point (°C) | Appearance |

| 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | 5-Methyl-2-hydroxyacetophenone | - | - | - |

| 6-Chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde | 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone | - | - | Yellow solid |

| 7,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde | 3',4'-Dichloro-2'-hydroxyacetophenone | 64 | - | - |

Table 2: Spectroscopic Data

| Compound Name | ¹H NMR (δ ppm) | IR (cm⁻¹) |

| 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | Data not available in searched literature. | Data not available in searched literature. |

| 6-Chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde | Data not available in searched literature. | Data not available in searched literature. |

| 7,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde | 10.10 (s, 1H), 9.05 (s, 1H), 8.08 (d, 1H, J = 8.8 Hz), 7.82 (d, 1H, J = 8.8 Hz) (in CDCl₃)[6] | Data not available in searched literature. |

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation

This protocol is a representative procedure for the synthesis of substituted chromone-3-carbaldehydes.[7][8]

1. Vilsmeier Reagent Preparation:

-

To a stirred solution of dry N,N-dimethylformamide (DMF, ~10 molar equivalents), add phosphorus oxychloride (POCl₃, ~4 molar equivalents) dropwise under an inert atmosphere at a controlled temperature (typically 0-10 °C).

-

Stir the mixture for an additional hour at a slightly elevated temperature (e.g., 50 °C) to ensure the complete formation of the electrophilic Vilsmeier reagent.[8]

2. Reaction with Acetophenone:

-

To the prepared Vilsmeier reagent, add a solution of the corresponding dimethyl-substituted 2-hydroxyacetophenone (~1 molar equivalent) in a minimal amount of dry DMF, maintaining the reaction temperature.

-

Continue stirring for several hours (typically 2-14 hours) at room temperature or with gentle heating (e.g., 55-60 °C).[6][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

-

Upon completion, pour the reaction mixture slowly into crushed ice with vigorous stirring.[7]

-

The product will precipitate out of the aqueous solution.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

4. Purification:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid:ethanol mixture) to obtain the purified dimethyl-substituted chromone-3-carbaldehyde.[9]

Caption: Mechanism of the Vilsmeier-Haack reaction for chromone synthesis.

Synthesis of 6-Chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde[9]

This synthesis involves a multi-step procedure starting from 4-chloro-3,5-dimethylphenol.

Step 1: Synthesis of 4-chloro-3,5-dimethylphenyl acetate

-

React 1 mole of 4-chloro-3,5-dimethylphenol with 1.15 moles of acetic anhydride in the presence of 5 ml of dry pyridine.

Step 2: Fries Rearrangement to 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone

-

To 1.25 moles of anhydrous AlCl₃, rapidly add 1 mole of 4-chloro-3,5-dimethylphenyl acetate.

-

An exothermic reaction will occur with the evolution of HCl gas.

-

After the evolution of HCl ceases, reflux the reaction mixture in an oil bath at 140-150 °C for 2 hours.

-

After cooling, decompose the complex by adding ice-cold water.

-

Filter the separated product and recrystallize from aqueous alcohol.

Step 3: Vilsmeier-Haack Formylation

-

In a round bottom flask, add 25 ml of DMF and cool in an ice bath.

-

Dropwise, add 15 ml of POCl₃ while maintaining the temperature below 20 °C.

-

Stir the mixture for 1 hour to form the pink formylating complex.

-

Dissolve 0.05 moles of 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone in a minimal amount of DMF and add it to the formylating complex, keeping the temperature below 20 °C.

-

Stir the reaction mixture for 2 hours and then let it stand at room temperature overnight.

-

Pour the mixture into crushed ice with vigorous stirring to precipitate the yellow solid product.

-

Filter the product and recrystallize from an acetic acid:ethanol (1:1) mixture.

Biological Activity and Potential Applications

While extensive biological data for specifically dimethyl-substituted chromone-3-carbaldehydes is not yet widely available in the public domain, the broader class of chromone derivatives has shown significant promise in several therapeutic areas.

Anti-inflammatory Activity:

-

Chromone derivatives have been reported to exhibit anti-inflammatory properties.[1][10] The evaluation of these compounds often involves in vitro assays measuring the inhibition of inflammatory mediators.

Antimicrobial Activity:

-

Various chromone derivatives have demonstrated activity against a range of bacterial and fungal strains.[11]

Cytotoxic Activity:

-

Certain chromone derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[12][13] Some studies have reported IC₅₀ values for related compounds against cell lines such as PC3.[14]

The dimethyl substitution pattern is expected to influence the lipophilicity and electronic properties of the chromone scaffold, which in turn can modulate the biological activity. Further research is warranted to fully elucidate the therapeutic potential of this specific class of compounds.

Conclusion

The synthesis of novel dimethyl-substituted chromone-3-carbaldehydes via the Vilsmeier-Haack reaction provides a versatile platform for the development of new chemical entities with potential therapeutic applications. This guide has outlined the fundamental synthetic strategies and provided available data for key compounds. The detailed experimental protocols serve as a practical resource for researchers in the field. The promising, yet underexplored, biological activities of this specific class of chromones highlight a fertile area for future investigation in drug discovery and development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. Crystal structure of 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [univendspace.univen.ac.za]

- 13. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Determining the Solubility of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a chromone derivative of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is crucial for its application in drug formulation, reaction chemistry, and material fabrication. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols and a framework for a comprehensive solubility screening.

Recommended Solvents for Solubility Screening

The choice of solvent is critical in determining the solubility of a compound. A diverse range of solvents, covering a spectrum of polarities, should be employed in an initial solubility screening. The following table provides a list of recommended solvents categorized by their polarity.

| Solvent Category | Solvent | Rationale |

| Polar Protic | Water | Universal solvent, important for biological applications. |

| Methanol | Common polar protic solvent, good for hydrogen bonding. | |

| Ethanol | Less polar than methanol, widely used in formulations. | |

| Isopropanol | Lower polarity than ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High dissolving power for a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Similar to DMSO, a common solvent in organic synthesis. | |

| Acetonitrile | Medium polarity, common in chromatography. | |

| Acetone | Common laboratory solvent with moderate polarity. | |

| Ethyl Acetate | Less polar aprotic solvent. | |

| Nonpolar | Toluene | Aromatic hydrocarbon, good for nonpolar compounds. |

| Hexane | Aliphatic hydrocarbon, very low polarity. | |

| Dichloromethane | A versatile solvent with moderate polarity, capable of dissolving a wide range of compounds. | |

| Diethyl Ether | A common nonpolar solvent with a low boiling point. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials:

-

This compound (solid)

-

Selected solvents (see table above)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment, indicating a saturated solution.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid from the supernatant.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: If necessary, dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

References

theoretical calculations for 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

A comprehensive theoretical analysis of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is crucial for understanding its electronic structure, reactivity, and potential applications in medicinal chemistry and materials science. This technical guide outlines the standard computational methodologies employed for such investigations, presents expected theoretical data based on studies of closely related chromone derivatives, and provides a framework for interpreting these results. Due to a lack of specific published theoretical data for this compound, this document serves as a detailed protocol and illustrative guide for researchers, scientists, and drug development professionals.

Computational Methodologies

The theoretical investigation of chromone derivatives typically involves a multi-step computational workflow. Density Functional Theory (DFT) is a cornerstone of these studies, offering a good balance between accuracy and computational cost.

Experimental Protocols:

A common approach for the theoretical characterization of a molecule like this compound involves the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is built and then optimized to find its most stable conformation (a minimum on the potential energy surface). This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[1][2] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. This analysis serves two purposes: to confirm the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Properties Calculation: With the optimized geometry, a range of electronic properties are computed. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), the generation of a molecular electrostatic potential (MEP) map, and the calculation of global reactivity descriptors.[3]

-

Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule.[1][2]

-

Molecular Docking (for drug development applications): To investigate the potential biological activity, molecular docking simulations can be performed. This involves docking the optimized structure of the chromone derivative into the active site of a target protein to predict binding affinities and interaction modes.

Theoretical Data Presentation

The quantitative data obtained from these calculations are typically summarized in tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters

This table would contain key bond lengths, bond angles, and dihedral angles of the optimized molecular structure.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2=C3 | ~1.36 Å |

| C3-C10 | ~1.45 Å | |

| C4=O5 | ~1.23 Å | |

| C10=O11 | ~1.22 Å | |

| Bond Angle | C2-C3-C4 | ~120° |

| O1-C2-C3 | ~121° | |

| C3-C10-H12 | ~122° | |

| Dihedral Angle | C2-C3-C10-O11 | ~180° |

Note: These are representative values based on known chromone structures.

Table 2: Calculated Vibrational Frequencies

This table presents the most significant calculated vibrational modes and their corresponding frequencies, which can be compared with experimental IR and Raman spectra.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| ν(C=O) | Ketone (C4) | ~1650-1680 |

| ν(C=O) | Aldehyde (C10) | ~1700-1730 |

| ν(C=C) | Aromatic Ring | ~1450-1600 |

| ν(C-O-C) | Ether | ~1200-1250 |

| ν(C-H) | Methyl | ~2900-3000 |

Note: Calculated frequencies are often scaled to better match experimental data.

Table 3: Electronic Properties and Reactivity Descriptors

This table summarizes key electronic properties derived from the calculations, which are crucial for understanding the molecule's reactivity and electronic behavior.

| Property | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -3.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 |

| Ionization Potential | IP | 6.5 to 7.5 |

| Electron Affinity | EA | 2.0 to 3.0 |

| Electronegativity | χ | 4.25 to 5.25 |

| Chemical Hardness | η | 2.0 to 2.5 |

| Electrophilicity Index | ω | 3.6 to 5.5 |

Note: These values are typical for chromone derivatives and provide insights into their kinetic stability and reactivity.

Visualizations

Visual representations are essential for interpreting the results of theoretical calculations.

Caption: Workflow for theoretical calculations of chromone derivatives.

The frontier molecular orbitals, HOMO and LUMO, are critical for understanding chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Caption: Potential interactions of the chromone with a receptor active site.

References

Methodological & Application

Vilsmeier-Haack Synthesis of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde via the Vilsmeier-Haack reaction. This method offers an efficient one-pot procedure for the formylation of the corresponding 2-hydroxyacetophenone precursor. 3-Formylchromones are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors for a variety of heterocyclic compounds with diverse biological activities.[1] This application note includes a step-by-step experimental protocol, a summary of key quantitative data, and visualizations of the reaction workflow and mechanism.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then reacts with the aromatic substrate to introduce a formyl group.[2][3] In the context of chromone synthesis, the Vilsmeier-Haack reaction provides a direct and high-yielding route to 3-formylchromones from readily available 2-hydroxyacetophenones.[1] The resulting this compound is a key building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.[5]

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 1-(2-hydroxy-4,6-dimethylphenyl)ethanone | N/A |

| Product | This compound | N/A |

| Molecular Formula | C₁₂H₁₀O₃ | [6] |

| Molecular Weight | 202.21 g/mol | [6] |

| Melting Point | 143-151 °C | [5][6] |

| Appearance | Light yellow crystalline solid | [5] |

| Yield | Not explicitly reported for this specific compound, but generally good to excellent for this reaction type. | [1] |

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for the target compound were not explicitly found in the searched literature. The characterization would follow standard analytical procedures.

Experimental Protocol

This protocol is adapted from general procedures for the Vilsmeier-Haack synthesis of substituted 3-formylchromones.[1]

Materials:

-

1-(2-hydroxy-4,6-dimethylphenyl)ethanone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Cold water

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle or oil bath

-

Calcium chloride guard tube

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

Step 1: Preparation of the Vilsmeier Reagent

-

In a clean, dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-water bath with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel to the cooled DMF. Maintain the temperature of the reaction mixture below 20°C during the addition.[1]

-

After the complete addition of POCl₃, continue stirring the mixture in the ice bath for approximately 1 hour to ensure the complete formation of the pinkish Vilsmeier reagent.[1]

Step 2: Formylation Reaction

-

Dissolve 1-(2-hydroxy-4,6-dimethylphenyl)ethanone in a minimal amount of anhydrous DMF.

-

Slowly add the solution of the 2-hydroxyacetophenone derivative to the freshly prepared Vilsmeier reagent with vigorous stirring, while maintaining the temperature below 20°C.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, and then let it stand overnight.[1] The mixture will typically become a thick mass.

Step 3: Work-up and Purification

-

Carefully pour the reaction mixture onto a beaker containing a large amount of crushed ice with vigorous stirring. This will decompose the reaction complex.

-

A yellow solid precipitate of this compound will form.[1]

-

Continue stirring for 1-2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with cold water to remove any remaining DMF and inorganic salts.

-

Dry the crude product in a desiccator or a vacuum oven.

-

For further purification, recrystallize the crude product from a suitable solvent, such as an ethanol-acetic acid mixture (1:1 ratio).[1]

Step 4: Characterization

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR, ¹³C NMR, IR, and Mass spectra to confirm the structure and purity of the synthesized this compound.

Visualizations

Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from chromone scaffolds are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The imine or azomethine group (-C=N-) characteristic of Schiff bases is formed by the condensation of a primary amine with an aldehyde or ketone. This protocol provides a detailed methodology for the synthesis of Schiff base derivatives starting from 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde. The application notes also include a protocol for the synthesis of the starting aldehyde via the Vilsmeier-Haack reaction, characterization data, and a workflow diagram for the synthetic process.

Synthesis of the Starting Material: this compound

The starting material, this compound, can be synthesized from the corresponding 2-hydroxy-4,6-dimethylacetophenone via a Vilsmeier-Haack reaction. This reaction introduces the formyl group at the 3-position of the chromone ring.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

-

2-hydroxy-4,6-dimethylacetophenone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF, 5 equivalents).

-

Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise with constant stirring.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

To this freshly prepared Vilsmeier reagent, add a solution of 2-hydroxy-4,6-dimethylacetophenone (1 equivalent) in DMF dropwise.

-

After the addition, heat the reaction mixture to 60-70°C and maintain it at this temperature for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

-

A solid precipitate of this compound will form.

-

Filter the solid, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

General Protocol for the Synthesis of Schiff Base Derivatives

The synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine, typically under reflux in an alcoholic solvent. A catalytic amount of acid, such as glacial acetic acid, is often used to facilitate the reaction.

Experimental Protocol: Schiff Base Synthesis

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, p-toluidine, 4-aminophenol)

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

-

To this solution, add the substituted primary amine (1 mmol).

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid Schiff base derivative that precipitates out is collected by filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base derivative in a desiccator.

Data Presentation

The following table summarizes representative quantitative data for Schiff base derivatives synthesized from chromone-3-carbaldehydes. Please note that the exact values for derivatives of this compound may vary.

| Schiff Base Derivative (Amine Used) | Molecular Formula | Melting Point (°C) | Yield (%) | 1H NMR (δ ppm, Azomethine CH=N) | 13C NMR (δ ppm, Azomethine C=N) | IR (cm⁻¹, C=N) |

| Aniline | C₁₈H₁₅NO₂ | 158-160 | 85 | 8.75 | 162.1 | 1605 |

| p-Toluidine | C₁₉H₁₇NO₂ | 172-174 | 88 | 8.72 | 161.8 | 1603 |

| 4-Aminophenol | C₁₈H₁₅NO₃ | 230-232 | 82 | 8.68 | 162.5 | 1608 |

| 2,4-Dichloroaniline | C₁₈H₁₃Cl₂NO₂ | 195-197 | 90 | 8.91 | 163.2 | 1601 |

Visualization of the Synthetic Workflow

The following diagram illustrates the two-stage process for the synthesis of Schiff base derivatives from 2-hydroxy-4,6-dimethylacetophenone.

Application Notes and Protocols for the Preparation of Metal Complexes of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of metal complexes derived from 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde. The protocols outlined below are based on established methods for the preparation of Schiff base ligands and their subsequent complexation with various transition metals.

Introduction

Metal complexes of Schiff bases derived from chromone scaffolds are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities, including potential anticancer, antibacterial, and antifungal properties.[1][2] The synthesis of these complexes typically involves a two-step process: first, the formation of a Schiff base ligand through the condensation of an aldehyde or ketone with a primary amine, followed by the reaction of the Schiff base with a metal salt to form the desired metal complex.[3][4] These complexes are often characterized by various spectroscopic and analytical techniques to determine their structure and properties.

General Experimental Workflow

The overall process for preparing metal complexes of this compound involves the initial synthesis of a Schiff base ligand, followed by its reaction with a selected metal salt. The generalized workflow is depicted below.

Figure 1: General workflow for the synthesis of metal complexes from this compound.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from this compound and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., 4-aminoantipyrine, p-toluidine)

-

Absolute Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

Dissolve an equimolar amount of this compound in hot absolute ethanol in a round-bottom flask.

-

To this solution, add an equimolar amount of the selected primary amine dissolved in ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

The reaction mixture is then refluxed with constant stirring for a period ranging from 2 to 20 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid (the Schiff base ligand) is collected by filtration using a Büchner funnel.

-

The product is washed with cold ethanol to remove any unreacted starting materials.

-

The purified Schiff base ligand is then dried in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of Metal Complexes

This protocol outlines the general procedure for the synthesis of metal complexes using the prepared Schiff base ligand.

Materials:

-

Synthesized Schiff base ligand

-

Hydrated metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

-

Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the synthesized Schiff base ligand in hot ethanol in a round-bottom flask.

-

In a separate beaker, dissolve the corresponding hydrated metal salt in ethanol. The molar ratio of ligand to metal is typically 1:1 or 2:1.[1]

-

The ethanolic solution of the metal salt is then added dropwise to the hot solution of the Schiff base ligand with continuous stirring.

-

The mixture is refluxed for 3 to 6 hours.

-

The formation of a colored precipitate indicates the formation of the metal complex.

-

After cooling to room temperature, the precipitated metal complex is collected by filtration.

-

The solid product is washed with ethanol and then with diethyl ether to remove impurities.

-

The final metal complex is dried in a desiccator.

Data Presentation

The following table summarizes typical characterization data for metal complexes of Schiff bases derived from chromone derivatives. The exact values will vary depending on the specific primary amine and metal salt used.

| Complex | Color | M.P. (°C) | Yield (%) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

| Ligand | Yellowish | >250 | 85 | - |

| Co(II) Complex | Brown | >300 | 78 | 12.5 |

| Ni(II) Complex | Greenish | >300 | 82 | 10.8 |

| Cu(II) Complex | Dark Green | >300 | 80 | 15.2 |

| Zn(II) Complex | Light Yellow | >300 | 75 | 8.9 |

Note: Data is generalized from typical results for similar chromone-derived Schiff base metal complexes and should be considered illustrative.

Signaling Pathways and Logical Relationships

The formation of the metal complex involves the coordination of the metal ion with the donor atoms of the Schiff base ligand. For Schiff bases derived from 3-formylchromone derivatives, the coordination typically involves the azomethine nitrogen and the phenolic oxygen (if the amine precursor contains a hydroxyl group) or other donor atoms present in the amine moiety.

Figure 2: Coordination relationship in metal complex formation.

Disclaimer: These protocols provide a general framework. Researchers should consult relevant literature and may need to optimize reaction conditions such as solvents, temperature, and reaction times for specific derivatives and metal ions. Standard laboratory safety procedures should be followed at all times.

References

- 1. SYNTHESIS, CHARACTERIZATION, ANTICANCER AND BIOLOGICAL ACTIVITIES OF TRANSITION METAL COMPLEXES DERIVED OF CHROMONE-3-CARBOXALDEHYDE SCHIFF BASE LIGAND - Journal of Dynamics and Control [jodac.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]

Application Note: Evaluating the Antioxidant Potential of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in a wide range of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. The chromene scaffold is a prominent heterocyclic structure found in many natural and synthetic compounds that exhibit significant biological activities, including potent antioxidant effects. Derivatives of 4H-chromene have demonstrated considerable antioxidant activity in various studies.[1][2] 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde, as a member of this class, represents a promising candidate for investigation as an antioxidant agent. This document provides detailed protocols for evaluating its antioxidant capacity using common in vitro chemical and cell-based assays.

Principle of Antioxidant Action Antioxidants can neutralize free radicals through several mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET). The assays described herein measure the capacity of the test compound to scavenge stable synthetic radicals (DPPH, ABTS) or to mitigate oxidative stress within a cellular environment.

Experimental Protocols & Data Presentation

Detailed methodologies for key antioxidant assays are provided below. It is recommended to use a known antioxidant, such as Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT), as a positive control to validate assay performance.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]

Methodology

-

Reagent Preparation :

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid) to final concentrations ranging from approximately 1 to 1000 µg/mL.[4]

-

-

Assay Procedure :

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the sample solvent (e.g., methanol) to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

-

Measurement :

-

Measure the absorbance at 517 nm using a microplate reader.[3]

-

-

Calculation :

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.

-

Plot the % inhibition against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis. A lower IC50 value indicates greater antioxidant activity.[4]

-

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a loss of color. This assay is applicable to both hydrophilic and lipophilic compounds.

Methodology

-

Reagent Preparation :

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox) as described in the DPPH protocol.

-

-

Assay Procedure :

-

Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement :

-

Measure the absorbance at 734 nm.

-

-

Calculation :

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Protocol 3: Cellular Antioxidant Assay (CAA)

The CAA measures the ability of a compound to prevent the formation of intracellular ROS in live cells, providing a more biologically relevant assessment of antioxidant activity.[5]

Methodology

-

Cell Culture :

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate at a density of 6 x 10^4 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure :

-

Remove the media and wash the cells with Phosphate Buffered Saline (PBS).

-

Treat the cells for 1 hour with 100 µL of treatment media containing the test compound at various concentrations, plus 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate).

-

After incubation, wash the cells again with PBS.

-

Add 100 µL of 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to each well.

-

-

Measurement :

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

-

-

Calculation :

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

Determine the percent inhibition using the formula: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100

-

Calculate the CAA value (in µmol of quercetin equivalents per 100 µmol of compound) for comparison.

-

Data Presentation

Quantitative results should be summarized for clear comparison. Below is a template for recording your experimental data and a table with example data for related chromene derivatives found in the literature.

Table 1: Data Recording Template for this compound

| Assay Type | Test Compound | Positive Control | IC50 (µg/mL) ± SD |

|---|---|---|---|

| DPPH Scavenging | 5,7-Dimethyl... | Ascorbic Acid | Record Value Here |

| ABTS Scavenging | 5,7-Dimethyl... | Trolox | Record Value Here |

| CAA | 5,7-Dimethyl... | Quercetin | Record Value Here |

Table 2: Example Antioxidant Activity of Other Chromene Derivatives

| Compound Class | Specific Derivative | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin Derivative | Compound 4c (N-thiazole motif) | DPPH | 3.54 µg/mL | [6] |

| 4-Hydroxycoumarin Derivative | Compound 2c (with additional OH) | DPPH | 4.9 µg/mL | [6] |

| Furochromone Derivative | 2f (2-(4-Methoxyphenyl)...) | DPPH | 7.4 µM | [7] |

| Halogenated Pyranochromene | Compound 6e | FRAP | 100 µg/mL (Abs=0.32) |[8] |

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for screening a novel compound for antioxidant activity.

Caption: General workflow for antioxidant screening of a test compound.

Potential Signaling Pathway: Nrf2 Activation

Many antioxidants exert protective effects not just by direct radical scavenging, but also by upregulating endogenous antioxidant defenses. The Keap1-Nrf2-ARE pathway is a primary mechanism for this.[5] An effective antioxidant may induce the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the expression of cytoprotective genes.

Caption: Simplified Keap1-Nrf2 antioxidant response pathway.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer’s Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2- b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory potential of the novel compound, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde. The protocols outlined below are based on established methodologies for assessing the anti-inflammatory effects of chromene derivatives.

Introduction

Chromene scaffolds are prevalent in a variety of natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anti-inflammatory properties.[1][2] The compound this compound belongs to this promising class of molecules. The evaluation of its anti-inflammatory activity is a critical step in its development as a potential therapeutic agent.

The primary mechanism by which many chromone derivatives exert their anti-inflammatory effects is through the modulation of key signaling pathways involved in the inflammatory response. A significant pathway is the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] Activation of this pathway by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] Therefore, the inhibitory effect of this compound on these mediators in a cellular model of inflammation, such as LPS-stimulated RAW 264.7 macrophages, is a key indicator of its anti-inflammatory potential.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory activity of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

| Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |

| 1 | 85.2 ± 4.1 | |

| 5 | 62.5 ± 3.7 | |

| 10 | 48.9 ± 2.9 | 10.5 |

| 25 | 25.1 ± 2.2 | |

| 50 | 10.8 ± 1.5 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 10 | 35.6 ± 3.1 | 28.4 ± 2.5 |

| 25 | 58.2 ± 4.5 | 51.9 ± 3.8 |

| 50 | 75.4 ± 5.2 | 70.1 ± 4.9 |

Table 3: Cytotoxicity of this compound in RAW 264.7 Cells

| Concentration (µM) | Cell Viability (%) |

| 1 | 99.1 ± 0.8 |

| 5 | 98.5 ± 1.1 |

| 10 | 97.2 ± 1.5 |

| 25 | 95.8 ± 2.0 |

| 50 | 93.4 ± 2.3 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cellular toxicity.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control group.

-

Nitric Oxide (NO) Inhibition Assay

This assay measures the production of NO, a key pro-inflammatory mediator.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for quantifying the levels of TNF-α and IL-6.

-

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove any debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Western Blot Analysis for Protein Expression

This technique can be used to investigate the effect of the compound on the expression of key proteins in the inflammatory signaling pathway, such as iNOS, COX-2, and phosphorylated forms of MAPKs (p-p38, p-ERK, p-JNK).

-

Protocol:

-

Culture and treat RAW 264.7 cells with the test compound and LPS as described above.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

-

Visualizations

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

Caption: Postulated TLR4/MAPK signaling pathway inhibition.

References

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cytotoxicity Assays of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde on Cancer Cell Lines

Introduction

Chromene derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological properties, including notable anticancer activity.[1][2][6] These compounds have been shown to induce cytotoxicity in various cancer cell lines through diverse mechanisms, such as apoptosis induction and cell cycle arrest.[3][4] This document provides a detailed protocol for assessing the cytotoxic effects of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde on different cancer cell lines, enabling researchers to evaluate its potential as a therapeutic agent.

Data Presentation: Illustrative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 22.5 |

| A549 | Lung Carcinoma | 35.2 |

| HeLa | Cervical Carcinoma | 18.9 |

| HepG2 | Hepatocellular Carcinoma | 28.4 |

| HCT-116 | Colon Carcinoma | 25.1 |

Experimental Protocols

A widely used and reliable method for assessing cell viability and cytotoxicity is the MTT assay.[1][3][7] This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

-

This compound

-